4-Chloro-2,3,5-trifluoropyridine
Overview
Description
4-Chloro-2,3,5-trifluoropyridine is a halogenated pyridine derivative characterized by the presence of chlorine and fluorine atoms on the pyridine ring
Mechanism of Action
Target of Action
4-Chloro-2,3,5-trifluoropyridine is a type of fluoropyridine . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties . They are usually less reactive than their chlorinated and brominated analogues
Mode of Action
Fluoropyridines in general have unique physicochemical properties due to the combination of the fluorine atom and the characteristics of the pyridine moiety . These properties can influence their interaction with targets.
Biochemical Pathways
Fluoropyridines are known to be used in the synthesis of various biologically active compounds .
Result of Action
Fluoropyridines are known to have unique physical, chemical, and biological properties that can influence their effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,3,5-trifluoropyridine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of pentachloropyridine with potassium fluoride in the presence of a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (60-125°C) . This process allows for the selective substitution of chlorine atoms with fluorine atoms, resulting in the formation of the desired trifluoropyridine compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and efficiency. The use of phase transfer catalysts and controlled reaction environments are common practices in industrial settings to achieve high-purity products .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,3,5-trifluoropyridine undergoes various chemical reactions, including nucleophilic substitution, reduction, and coupling reactions. The presence of electron-withdrawing fluorine atoms makes the compound less reactive towards electrophilic aromatic substitution but more susceptible to nucleophilic attack.
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions with nucleophiles such as potassium fluoride (KF) or sodium azide (NaN3) under basic conditions can lead to the substitution of chlorine atoms with other functional groups.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the compound into corresponding amines or alcohols.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be employed to form carbon-carbon bonds with various aryl or alkyl groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
4-Chloro-2,3,5-trifluoropyridine has a wide range of applications in scientific research:
Biology: The compound is used in the design of biologically active molecules, including enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
- 3,5-Dichloro-2,4,6-trifluoropyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- Pentachloropyridine
Comparison: 4-Chloro-2,3,5-trifluoropyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to other halogenated pyridines. The presence of both chlorine and fluorine atoms provides a balance of reactivity and stability, making it a versatile intermediate in various synthetic applications .
Properties
IUPAC Name |
4-chloro-2,3,5-trifluoropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClF3N/c6-3-2(7)1-10-5(9)4(3)8/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVLNYNBAFGTJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)F)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601303037 | |
Record name | 4-Chloro-2,3,5-trifluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601303037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914636-17-2 | |
Record name | 4-Chloro-2,3,5-trifluoropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914636-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2,3,5-trifluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601303037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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